molecular formula C12H12N2OS B1310005 4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine CAS No. 107140-71-6

4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine

Cat. No.: B1310005
CAS No.: 107140-71-6
M. Wt: 232.3 g/mol
InChI Key: WEPCMOGXKOWFIS-UHFFFAOYSA-N
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Description

4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine is a complex organic compound that features a benzofuran ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine typically involves multi-step organic reactions. One common method starts with the preparation of 2-Methyl-2,3-dihydro-benzofuran, which can be synthesized through the catalytic hydrogenation of benzofuran . This intermediate is then subjected to a series of reactions, including halogenation and nucleophilic substitution, to introduce the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran or thiazole rings.

Scientific Research Applications

4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,3-dihydrobenzofuran: Shares the benzofuran ring but lacks the thiazole moiety.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine is unique due to the combination of the benzofuran and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential as a multifunctional compound in various applications.

Properties

IUPAC Name

4-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-7-4-9-5-8(2-3-11(9)15-7)10-6-16-12(13)14-10/h2-3,5-7H,4H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPCMOGXKOWFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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